molecular formula C14H22N2O3S B14187832 N-[3-(Aminomethyl)-4-(ethanesulfonyl)phenyl]pentanamide CAS No. 918813-05-5

N-[3-(Aminomethyl)-4-(ethanesulfonyl)phenyl]pentanamide

Cat. No.: B14187832
CAS No.: 918813-05-5
M. Wt: 298.40 g/mol
InChI Key: ZDSLVXYUDNFLBN-UHFFFAOYSA-N
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Description

N-[3-(Aminomethyl)-4-(ethanesulfonyl)phenyl]pentanamide is a chemical compound with the molecular formula C14H22N2O3S It is known for its unique structure, which includes an aminomethyl group, an ethanesulfonyl group, and a pentanamide backbone

Properties

CAS No.

918813-05-5

Molecular Formula

C14H22N2O3S

Molecular Weight

298.40 g/mol

IUPAC Name

N-[3-(aminomethyl)-4-ethylsulfonylphenyl]pentanamide

InChI

InChI=1S/C14H22N2O3S/c1-3-5-6-14(17)16-12-7-8-13(11(9-12)10-15)20(18,19)4-2/h7-9H,3-6,10,15H2,1-2H3,(H,16,17)

InChI Key

ZDSLVXYUDNFLBN-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)CC)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Aminomethyl)-4-(ethanesulfonyl)phenyl]pentanamide typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-(aminomethyl)-4-(ethanesulfonyl)benzoic acid with pentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Aminomethyl)-4-(ethanesulfonyl)phenyl]pentanamide undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol under specific conditions.

    Substitution: The ethanesulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can react with the ethanesulfonyl group.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of sulfides or thiols.

    Substitution: Formation of substituted sulfonamides or thiols.

Scientific Research Applications

N-[3-(Aminomethyl)-4-(ethanesulfonyl)phenyl]pentanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(Aminomethyl)-4-(ethanesulfonyl)phenyl]pentanamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds or electrostatic interactions with biological macromolecules, while the ethanesulfonyl group can act as an electrophilic center for nucleophilic attack. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(Aminomethyl)-4-(ethanesulfonyl)phenyl]acetamide
  • N-[3-(Aminomethyl)-4-(ethanesulfonyl)phenyl]butanamide

Uniqueness

N-[3-(Aminomethyl)-4-(ethanesulfonyl)phenyl]pentanamide is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, stability, and efficacy in various applications.

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